molecular formula C10H14O B2369491 (1R)-1-(4-ethylphenyl)ethan-1-ol CAS No. 54225-75-1

(1R)-1-(4-ethylphenyl)ethan-1-ol

Cat. No.: B2369491
CAS No.: 54225-75-1
M. Wt: 150.221
InChI Key: HZFBZEOPUXCNHK-MRVPVSSYSA-N
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Description

(1R)-1-(4-ethylphenyl)ethan-1-ol is an organic compound characterized by the presence of an ethyl group attached to a phenyl ring, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-ethylphenyl)ethan-1-ol can be achieved through several methods:

    Reduction of Ketones: One common method involves the reduction of 4-ethylacetophenone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

    Grignard Reaction: Another approach is the Grignard reaction, where 4-ethylbenzylmagnesium bromide reacts with formaldehyde, followed by hydrolysis to yield the desired alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of 4-ethylacetophenone using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-ethylphenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-ethylbenzaldehyde or 4-ethylbenzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Esterification: It can react with carboxylic acids or acid anhydrides in the presence of acid catalysts to form esters.

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or PCC (Pyridinium chlorochromate)

    Esterification: Carboxylic acids, acid anhydrides, acid catalysts (e.g., sulfuric acid)

    Substitution: SOCl2, PBr3

Major Products

    Oxidation: 4-ethylbenzaldehyde, 4-ethylbenzoic acid

    Esterification: Various esters depending on the carboxylic acid used

    Substitution: Halogenated derivatives

Scientific Research Applications

(1R)-1-(4-ethylphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound may be studied for its potential biological activity and effects on living organisms.

    Medicine: Research may explore its potential therapeutic properties or use as a precursor in drug synthesis.

    Industry: It can be used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism by which (1R)-1-(4-ethylphenyl)ethan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism would require detailed study and experimental data.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-Phenylethanol: Lacks the ethyl group on the phenyl ring.

    (1R)-1-(4-Methylphenyl)ethanol: Contains a methyl group instead of an ethyl group.

    (1R)-1-(4-Isopropylphenyl)ethanol: Contains an isopropyl group instead of an ethyl group.

Properties

IUPAC Name

(1R)-1-(4-ethylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-3-9-4-6-10(7-5-9)8(2)11/h4-8,11H,3H2,1-2H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFBZEOPUXCNHK-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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